Ethyl 2-amino-5-cyclopropylnicotinate
Description
Ethyl 2-amino-5-cyclopropylnicotinate is a nicotinic acid derivative characterized by a cyclopropyl substituent at the 5-position of the pyridine ring and an amino group at the 2-position, esterified with an ethyl group. The cyclopropyl moiety introduces steric and electronic effects that influence reactivity, while the amino group enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions. Its ethyl ester group balances solubility and stability, making it suitable for diverse synthetic applications.
Properties
IUPAC Name |
ethyl 2-amino-5-cyclopropylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8(7-3-4-7)6-13-10(9)12/h5-7H,2-4H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZFXOVINWQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-cyclopropylnicotinate typically involves the reaction of cyclopropylamine with ethyl 2-chloronicotinate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-cyclopropylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted nicotinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-5-cyclopropylnicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-cyclopropylnicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-5-cyclopropylnicotinate shares structural similarities with other pyridine derivatives, particularly those with cyclopropyl or ester modifications. Below is a detailed comparison with Methyl 5-cyclopropyl-2-methoxynicotinate (CAS 65515-26-6), a closely related compound (structural similarity score: 0.83) .
Data Table: Key Comparative Properties
Research Findings and Functional Implications
Substituent Effects on Reactivity
The amino group in this compound facilitates reactions such as Buchwald-Hartwig amination or condensation, whereas the methoxy group in Methyl 5-cyclopropyl-2-methoxynicotinate limits electrophilic substitution at the 2-position. This difference makes the former more versatile in constructing nitrogen-containing heterocycles.
Steric and Electronic Contributions
Both compounds feature a cyclopropyl group at the 5-position, which induces ring strain and electron-withdrawing effects. However, the amino group’s electron-donating nature in this compound counterbalances this, enhancing resonance stabilization of the pyridine ring compared to the methoxy derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
